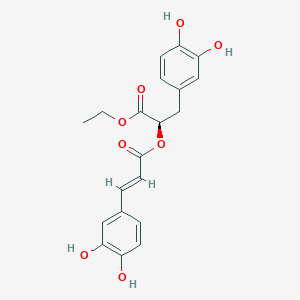

Ethyl rosmarinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロスマリン酸エチルは、シソ科植物に多く含まれるロスマリン酸から誘導されたフェノール化合物です。抗酸化、抗炎症、抗菌作用で知られています。 ロスマリン酸エチルは、糖尿病、高血圧、炎症性疾患など、さまざまな疾患における潜在的な治療用途が注目されています .

準備方法

合成経路と反応条件

ロスマリン酸エチルは、ロスマリン酸とエタノールをエステル化することで合成できます。反応は通常、硫酸などの触媒を使用し、エステル化プロセスを促進します。 反応は還流条件下で行われ、混合物をエタノールの沸点まで加熱することで、反応が効率的に進行します .

工業生産方法

工業的な設定では、ロスマリン酸エチルの生産は、同様のエステル化プロセスをより大規模に行うことで行われます。連続フロー反応器と最適化された反応条件を使用することで、最終生成物の収率と純度を高めることができます。 さらに、再結晶またはクロマトグラフィーなどの精製工程が採用され、高純度のロスマリン酸エチルが得られます .

化学反応の分析

反応の種類

ロスマリン酸エチルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、構造中のフェノール性ヒドロキシル基とエステル官能基の存在によって影響を受けます .

一般的な試薬と条件

酸化: ロスマリン酸エチルは、過酸化水素または過マンガン酸カリウムなどの試薬を使用して、酸性または塩基性条件下で酸化できます。

還元: ロスマリン酸エチルの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: ロスマリン酸エチルを含む置換反応は、しばしばフェノール性ヒドロキシル基で起こり、アシルクロリドまたはハロアルカンなどの試薬が使用されます.

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ロスマリン酸エチルの酸化は、キノンの形成につながる可能性がありますが、還元はヒドロキノンを生成する可能性があります。 置換反応は、さまざまなエステルまたはエーテルの形成をもたらす可能性があります .

科学研究への応用

科学的研究の応用

Chemistry: In chemistry, ethyl rosmarinate is used as an antioxidant to prevent the oxidation of other compounds.

Biology: this compound has shown protective effects against oxidative stress and inflammation in biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating conditions such as diabetes, hypertension, and inflammatory diseases.

Industry: this compound is used in the food and cosmetic industries for its antioxidant properties.

作用機序

ロスマリン酸エチルは、複数の分子標的と経路を通じてその効果を発揮します。

類似化合物との比較

ロスマリン酸エチルは、ロスマリン酸メチルやロスマリン酸自体などの他のロスマリン酸誘導体と構造的に類似しています。それはこれらの化合物とは異なる独特の特性を示します。

結論

ロスマリン酸エチルは、さまざまな科学および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。抗酸化、抗炎症、血管弛緩作用など、その独特の特性は、さらなる研究開発のための貴重な化合物にします。

特性

分子式 |

C20H20O8 |

|---|---|

分子量 |

388.4 g/mol |

IUPAC名 |

ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |

InChI |

InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1 |

InChIキー |

ROJRNQOAUDCMES-KRZKXXONSA-N |

異性体SMILES |

CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |

正規SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。